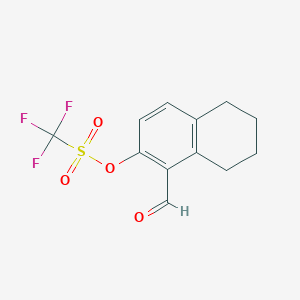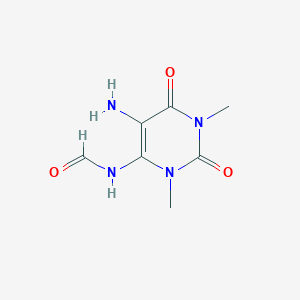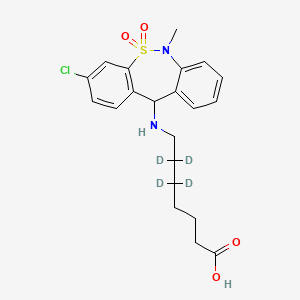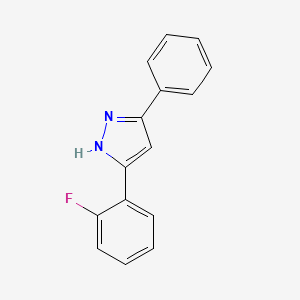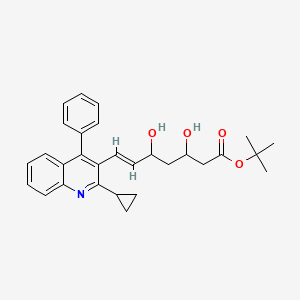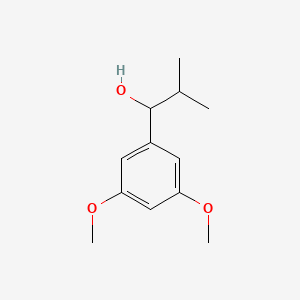
1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propanol chain with a methyl group at the 2 position
Métodos De Preparación
The synthesis of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves several steps. One common method starts with the reaction of 3,5-dimethoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness by using alternative reagents or catalysts.
Análisis De Reacciones Químicas
1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as converting the alcohol group to a hydrocarbon chain using hydrogenation.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research into its potential therapeutic effects, including its role in modulating biological pathways, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s methoxy groups and alcohol functionality allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparación Con Compuestos Similares
1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol: This compound has similar structural features but differs in the presence of a hydroxy group and an ethoxy chain, which may alter its reactivity and applications.
3,5-Dimethoxybenzyl alcohol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and alcohol functional groups, which contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-8(2)12(13)9-5-10(14-3)7-11(6-9)15-4/h5-8,12-13H,1-4H3 |
Clave InChI |
WKKWQAYUGTUXPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=CC(=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
